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Abstract
Fumonisin B3 (FB3) is a mycotoxin produced by Fusarium species, commonly contaminating

maize and other cereal grains alongside its more studied analogues, Fumonisin B1 (FB1) and

Fumonisin B2 (FB2). While FB1 is the most prevalent and generally considered the most toxic,

FB3 contributes to the overall toxic burden and exhibits a similar toxicological profile, primarily

characterized by hepato- and nephrotoxicity. The principal mechanism of action for fumonisins

is the inhibition of ceramide synthase, a critical enzyme in sphingolipid biosynthesis. This

disruption leads to an accumulation of sphinganine and sphingosine, impacting various cellular

processes, including signaling, growth, and apoptosis. This technical guide provides a

comprehensive overview of the in vivo toxicological profile of Fumonisin B3, summarizing

available quantitative data, detailing experimental protocols from key studies, and visualizing

the core mechanisms and experimental workflows. Due to the limited number of studies

focusing solely on FB3, this guide draws upon comparative studies with FB1 and FB2 to

provide a thorough understanding of its in vivo effects.

Introduction
Fumonisins are a group of mycotoxins that pose a significant threat to both human and animal

health.[1] Among the B-series fumonisins, Fumonisin B1 (FB1) has been the primary focus of

toxicological research due to its higher prevalence and potency.[1] However, Fumonisin B3
(FB3) is also a frequent contaminant of agricultural commodities and contributes to the overall
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mycotoxin exposure.[1] Understanding the specific toxicological properties of FB3 is crucial for

accurate risk assessment and the development of effective mitigation strategies. This guide

synthesizes the current knowledge on the in vivo effects of FB3, with a focus on quantitative

data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Toxicological Data
Quantitative data on the in vivo toxicity of Fumonisin B3 is limited, with most studies providing

comparative data alongside FB1 and FB2. A definitive oral LD50 for FB3 in rodents has not

been established in the reviewed literature. The available data is summarized in the tables

below.

Table 1: Comparative in Vivo Toxicity of Fumonisins
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Species
Fumonisin
Analogue

Route of
Administration

Key Findings Reference

Chicken Embryo FB1, FB2, FB3
Injection into air

cell

FB1 was the

most toxic. At a

dose of 16 µ

g/egg , FB1,

FB2, and FB3

caused varying

levels of

embryonic

mortality.[2]

Male Sprague-

Dawley Rats

FB2 and FB3

(from culture

material)

Oral (in feed)

Both FB2 and

FB3 induced

hepato- and

nephrotoxicity,

similar to FB1.

Effects included

decreased body

weight gain and

apoptosis of

hepatocytes and

kidney tubular

epithelium.

[3]

Ponies

FB2 and FB3

(from culture

material)

Oral (in feed)

At 75 mg/kg of

feed, both FB2

and FB3 led to

increased free

sphinganine

concentrations in

the liver and

kidney.[4]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Provisional Maximum Tolerable Daily

Intake (PMTDI) for Fumonisins
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Parameter Value Species Basis Reference

Group PMTDI

(FB1, FB2, FB3)

2 µg/kg body

weight/day
Humans

Based on the

NOEL for renal

toxicity in rats for

FB1 and the

similar

toxicological

profiles of FB2

and FB3.[4]

Overall NOEL

(renal toxicity)

0.2 mg/kg body

weight/day
Rats

Primarily based

on studies with

Fumonisin B1.[4]

Mechanism of Action: Disruption of Sphingolipid
Metabolism
The primary mechanism of toxicity for all fumonisins, including FB3, is the competitive inhibition

of the enzyme ceramide synthase (sphinganine N-acyltransferase).[5] This enzyme is crucial

for the acylation of sphinganine and sphingosine to form ceramides, which are the backbone of

most sphingolipids.

The inhibition of ceramide synthase by Fumonisin B3 leads to two major consequences:

Accumulation of Sphingoid Bases: The substrates of the enzyme, primarily sphinganine and

to a lesser extent sphingosine, accumulate within the cell.

Depletion of Complex Sphingolipids: The downstream products, including ceramides,

sphingomyelin, and complex glycosphingolipids, are depleted.

This disruption of sphingolipid homeostasis affects numerous cellular functions, as

sphingolipids are integral components of cell membranes and are involved in signal

transduction pathways that regulate cell growth, differentiation, and apoptosis. The

accumulation of sphinganine is a key biomarker of fumonisin exposure.
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Caption: Fumonisin B3 inhibits ceramide synthase, disrupting sphingolipid metabolism.

Experimental Protocols
Detailed experimental protocols for in vivo studies focusing solely on Fumonisin B3 are

scarce. The following protocols are based on comparative studies that included FB3.

In Vivo Hepato- and Nephrotoxicity Study in Rats
This protocol is adapted from a study comparing the effects of FB2 and FB3 from F.

moniliforme culture materials.

Animal Model: Male Sprague-Dawley rats.

Housing: Animals are housed in environmentally controlled conditions with a 12-hour

light/dark cycle and access to food and water ad libitum.

Dietary Preparation:

Control Group: Fed a standard rodent diet with no detectable fumonisins.

Treatment Groups: Fumonisin B3-containing culture material is incorporated into the

basal diet to achieve specific dietary concentrations (e.g., low, mid, and high doses).

Dose Administration: The test diets are provided to the respective groups for a specified

period (e.g., 3 weeks).
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Endpoints Monitored:

General Health: Daily observation for clinical signs of toxicity.

Body Weight: Measured at regular intervals.

Serum Chemistry: Blood samples are collected for analysis of markers of liver (e.g., ALT,

AST) and kidney (e.g., BUN, creatinine) function.

Sphingolipid Analysis: Liver and kidney tissues are collected to measure the sphinganine

to sphingosine (Sa/So) ratio as a biomarker of exposure.

Histopathology: Liver and kidney tissues are fixed, processed, and examined

microscopically for pathological changes, such as apoptosis and necrosis.
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Caption: Workflow for an in vivo oral toxicity study of Fumonisin B3 in rats.
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Embryotoxicity Study in Chicken Embryos
This protocol is based on a study comparing the toxicity of FB1, FB2, and FB3 in a chicken

embryo model.[2]

Animal Model: Fertile chicken eggs.

Incubation: Eggs are incubated at a controlled temperature and humidity.

Toxin Preparation: Purified Fumonisin B3 is dissolved in a suitable solvent (e.g., sterile

water).

Dose Administration: At a specific time point during incubation (e.g., 72 hours), a defined

dose of FB3 solution is injected into the air cell of the eggs.

Endpoints Monitored:

Mortality: Embryonic mortality is recorded daily.

Gross Pathology: At the end of the incubation period, surviving and dead embryos are

examined for gross developmental abnormalities and signs of toxicity, such as

hemorrhages.

Toxicokinetics (Absorption, Distribution,
Metabolism, Excretion)
Specific toxicokinetic studies for Fumonisin B3 are not readily available. However, based on

studies with FB1 and FB2, the following can be inferred for FB3:

Absorption: Oral absorption is expected to be poor.

Distribution: After absorption, fumonisins are distributed to various tissues, with the liver and

kidneys being the primary sites of accumulation.[6]

Metabolism: Fumonisins are not extensively metabolized in vivo.

Excretion: The majority of ingested fumonisin is excreted unchanged in the feces, with a very

small percentage eliminated in the urine.[6]
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Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified Fumonisin B1 as a

Group 2B carcinogen, possibly carcinogenic to humans.[1] While specific carcinogenicity

studies on Fumonisin B3 are lacking, its structural similarity to FB1 and its ability to induce

similar cellular damage, including apoptosis and regenerative cell proliferation, suggest a

potential for carcinogenicity.

Conclusion
The in vivo toxicological profile of Fumonisin B3 is characterized by hepato- and

nephrotoxicity, stemming from its primary mechanism of action: the inhibition of ceramide

synthase and subsequent disruption of sphingolipid metabolism. While it is generally

considered less potent than Fumonisin B1, its co-occurrence with other fumonisins

necessitates its inclusion in risk assessments. A significant data gap exists regarding specific

quantitative toxicity values (e.g., LD50, NOAEL, LOAEL) and detailed toxicokinetic parameters

for FB3 alone. Future research should focus on isolating the toxicological effects of FB3 to

provide a more precise understanding of its contribution to the overall health risks associated

with fumonisin contamination in food and feed. For now, a precautionary approach that

considers the collective toxicity of all fumonisins, as reflected in the group PMTDI, is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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